molecular formula C13H27N3O B14791816 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

Cat. No.: B14791816
M. Wt: 241.37 g/mol
InChI Key: RIGURTVBDABWNJ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a complex organic compound with a unique structure that includes an amino group, an isopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Amino Group:

    Incorporation of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides under basic conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butanamide
  • 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

Uniqueness

Compared to similar compounds, 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide may exhibit unique properties due to the presence of the pyrrolidine ring and the specific arrangement of functional groups

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-3-methyl-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylbutanamide

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3

InChI Key

RIGURTVBDABWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N

Origin of Product

United States

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